molecular formula C20H20N2O2S B2605480 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)thiophene-2-carboxamide CAS No. 898458-60-1

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2605480
CAS No.: 898458-60-1
M. Wt: 352.45
InChI Key: WZMVFSRENWLYNC-UHFFFAOYSA-N
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Description

The compound N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)thiophene-2-carboxamide is a structurally complex molecule featuring a thiophene-2-carboxamide core linked to a 3,4-dihydroisoquinoline moiety via an ethyl bridge substituted with a furan-2-yl group. This architecture combines heterocyclic systems (thiophene, furan, and dihydroisoquinoline), which are frequently exploited in medicinal chemistry for their diverse pharmacological profiles.

The thiophene carboxamide group may influence molecular interactions, such as hydrogen bonding or π-stacking, while the furan substituent could modulate solubility and steric effects.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c23-20(19-8-4-12-25-19)21-13-17(18-7-3-11-24-18)22-10-9-15-5-1-2-6-16(15)14-22/h1-8,11-12,17H,9-10,13-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMVFSRENWLYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydroisoquinoline intermediate, followed by the introduction of the furan ring and finally the thiophene carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products.

Scientific Research Applications

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects on Synthesis: The benzothiazole–isoquinoline derivatives (4k–4p) exhibit high yields (71.8–86.4%) and melting points (>240°C), likely due to rigid aromatic systems . In contrast, compound Xg shows a lower yield (22%), possibly due to steric hindrance from the benzoxazole-furan-dihydroisoquinoline ensemble. The thiophene carboxamide group in the target compound may enhance synthetic complexity compared to benzamide derivatives (e.g., compounds 5–11 ).

Physicochemical Properties :

  • The nitro-thiophene analog has a high melting point (397 K), attributed to strong intermolecular interactions (C–H⋯O/S). The dihedral angle between thiophene and benzene rings (8.5–13.5°) suggests moderate planarity, comparable to furan analogs . This could influence crystallinity and solubility in the target compound.

Biological Relevance: Dihydroisoquinoline derivatives are recurrent in antiviral (e.g., MERS-CoV ) and neuroactive agents (e.g., BChE inhibitors ). The furan and thiophene groups in the target compound may confer selectivity for distinct targets, such as ion channels or proteases, though this requires empirical validation. Compared to GF120918 and encequidar (–7), which are larger molecules with complex substituents, the target compound’s simpler structure may improve bioavailability or metabolic stability .

Structural Flexibility: The dihydroisoquinoline moiety’s versatility is evident in its integration into orexin receptor ligands (), where trifluoromethyl and pyridine groups enhance receptor affinity . The target compound’s furan-thiophene combination may similarly fine-tune target engagement.

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C20H20N2O2S
Molecular Weight: 352.5 g/mol
CAS Number: 898458-60-1

The compound features a thiophene ring, a furan moiety, and a dihydroisoquinoline structure, which are significant for its pharmacological properties. The structural complexity allows for interactions with various biological targets.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro evaluations have demonstrated its ability to inhibit the growth of various cancer cell lines.

Case Study: Antitumor Evaluation

In a study assessing the antitumor effects of related compounds, several derivatives were tested against human tumor cell lines including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The results indicated that compounds similar to this compound exhibited significant growth inhibition in a dose-dependent manner.

Compound Cell Line GI50 (µM) Effect
Compound AMCF-712.5Moderate
Compound BNCI-H4608.0High
Compound CSF-26810.0Moderate

The GI50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compounds showed varying levels of efficacy across different cell lines, suggesting selective activity.

The mechanism by which this compound exerts its biological effects is still being elucidated. Preliminary research suggests that it may interact with specific molecular targets involved in cancer progression:

  • Inhibition of Cell Proliferation: The compound appears to disrupt the cell cycle in cancer cells, leading to apoptosis.
  • Targeting Kinases: Similar compounds have been shown to inhibit kinase activity, which is crucial in signaling pathways that regulate cell growth and survival.
  • Induction of Reactive Oxygen Species (ROS): Some studies suggest that this compound may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound Structural Features Biological Activity
Compound XDihydroisoquinoline + FuranModerate antitumor activity
Compound YIsoquinoline + ThiopheneHigh cytotoxicity against MCF-7
N-(...)Dihydroisoquinoline + Furan + ThiopheneSignificant growth inhibition across multiple lines

Q & A

Q. What are the optimal synthetic routes for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)thiophene-2-carboxamide?

A common method involves reacting thiophene-2-carbonyl chloride with a substituted amine precursor under reflux in acetonitrile. For example, analogous compounds like N-(2-nitrophenyl)thiophene-2-carboxamide were synthesized using equimolar acyl chloride and amine, followed by solvent evaporation to yield crystalline products . Purification via recrystallization or column chromatography is recommended to isolate the target compound.

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

Key techniques include:

  • FT-IR : To identify functional groups (e.g., C=O at ~1670 cm⁻¹, C=S at ~1244 cm⁻¹) and hydrogen bonding patterns .
  • NMR (¹H/¹³C) : To confirm proton environments (e.g., aromatic protons at δ 6.75–8.07 ppm) and carbon assignments (e.g., carbonyl carbons at δ 157–178 ppm) .
  • X-ray crystallography : For resolving dihedral angles (e.g., 8.5–13.5° between aromatic rings) and intermolecular interactions .

Q. What are common impurities formed during synthesis, and how are they identified?

Impurities may include unreacted starting materials, byproducts from incomplete coupling, or oxidation byproducts. Techniques like HPLC (for purity assessment) and mass spectrometry (for molecular weight confirmation) are critical. For example, in similar carboxamide syntheses, residual nitroaniline or thiophene derivatives were detected via TLC and eliminated through solvent washing .

Advanced Research Questions

Q. How can computational reaction path search methods improve the synthesis design of this compound?

Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways, transition states, and energy barriers. For instance, ICReDD’s approach combines computational modeling with experimental validation to optimize reaction conditions (e.g., solvent choice, temperature), reducing trial-and-error cycles by 50–70% . This method identifies favorable intermediates, such as stabilized amide transition states, to enhance yield .

Q. What strategies resolve discrepancies in crystallographic data versus computational modeling for this compound?

Discrepancies in dihedral angles or hydrogen bonding patterns between X-ray structures and computational models (e.g., DFT-optimized geometries) often arise from crystal packing effects. To address this:

  • Perform periodic boundary condition (PBC) simulations to model crystal environments .
  • Validate with solid-state NMR or temperature-dependent XRD to assess dynamic structural changes .

Q. How do non-classical hydrogen bonding interactions (C–H⋯O/S) influence the solid-state packing of this compound?

Weak interactions like C–H⋯O (2.5–3.0 Å) and C–H⋯S (3.3 Å) govern crystal packing by forming layered or helical motifs. For example, in N-(2-nitrophenyl)thiophene-2-carboxamide, these interactions propagate molecular alignment along the (010) plane, stabilizing the lattice without classical H-bonds . Such insights aid in designing co-crystals for improved solubility or stability.

Q. What in vitro assays are suitable for evaluating its bioactivity, considering structural analogs?

Based on structurally related compounds (e.g., thieno[2,3-b]pyridines):

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Q. How can molecular docking predict interactions between this compound and biological targets (e.g., kinases)?

Docking studies (using AutoDock Vina or Schrödinger) leverage the compound’s SMILES/InChI data to simulate binding poses. For example, the furan and thiophene moieties may engage in π-π stacking with kinase active sites, while the dihydroisoquinoline group could form hydrophobic interactions. Validation via MD simulations (e.g., RMSD < 2 Å over 100 ns) ensures pose stability .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to vary reaction parameters (e.g., stoichiometry, solvent polarity) and identify optimal conditions .
  • Data Contradiction Analysis : Compare XRD and computational data using software like Mercury (CCDC) to reconcile geometric deviations .
  • Bioactivity Validation : Pair docking predictions with surface plasmon resonance (SPR) to measure binding affinities experimentally .

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